N-Boc-3-pyrrolidinone Oxime N-Boc-3-pyrrolidinone Oxime
Brand Name: Vulcanchem
CAS No.: 150008-25-6
VCID: VC0233585
InChI: InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=NO)C1
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

N-Boc-3-pyrrolidinone Oxime

CAS No.: 150008-25-6

Cat. No.: VC0233585

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-3-pyrrolidinone Oxime - 150008-25-6

Specification

CAS No. 150008-25-6
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name tert-butyl 3-hydroxyiminopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3
Standard InChI Key VGGFRVVFQKZXFV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=NO)C1
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=NO)C1

Introduction

Chemical Structure and Properties

Molecular Structure

N-Boc-3-pyrrolidinone Oxime has the molecular formula C9H16N2O3 and is characterized by a five-membered nitrogen-containing heterocycle (pyrrolidine) with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a hydroxyimino group at the 3-position of the ring. The IUPAC name for this compound is tert-butyl 3-hydroxyiminopyrrolidine-1-carboxylate.

Physical and Chemical Properties

The compound exists as a solid at room temperature and possesses several key functional groups that contribute to its chemical reactivity. Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of N-Boc-3-pyrrolidinone Oxime

PropertyValue/Description
Molecular Weight200.23 g/mol
Molecular FormulaC9H16N2O3
CAS Number150008-25-6
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3
Canonical SMILESCC(C)(C)OC(=O)N1CCC(=NO)C1
Functional GroupsTert-butyloxycarbonyl (Boc), hydroxyimino, pyrrolidine ring
AppearanceSolid

Structural Isomerism

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of N-Boc-3-pyrrolidinone Oxime typically involves the nucleophilic addition of hydroxylamine to N-Boc-3-pyrrolidinone. The reaction is usually conducted in polar solvents such as ethanol or dichloromethane, often requiring controlled conditions for optimal yield and purity.

The general synthetic procedure includes:

  • Reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with hydroxylamine or its derivatives under controlled conditions.

  • Use of hydroxylamine hydrochloride (1.2–1.5 equivalents) in an ethanol/water mixture under reflux conditions (60–80°C) for 6–12 hours.

  • Maintenance of pH between 8-9 using sodium carbonate to minimize side reactions such as over-oxidation.

  • Purification by crystallization from ethyl acetate/hexane mixture to obtain the product with high purity (≥95%).

Chemical Reactivity

Types of Reactions

N-Boc-3-pyrrolidinone Oxime can participate in various types of chemical reactions, primarily due to the reactivity of its functional groups. The most notable reactions include:

Oxidation Reactions

The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include Dess-Martin periodinane and m-chloroperbenzoic acid.

Reduction Reactions

The hydroxyimino group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions

The tert-butyl ester group can participate in substitution reactions under acidic or basic conditions to form different esters or acids. Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) typically facilitate these reactions.

Tautomerism and Reactivity

The tautomeric forms of N-Boc-3-pyrrolidinone Oxime significantly influence its reactivity. Nuclear magnetic resonance (NMR) spectroscopy can be used to distinguish between syn and anti oxime isomers, with syn isomers typically showing chemical shifts around 150-160 ppm in 13C-NMR. The solvent polarity can also affect tautomer distribution, with polar solvents like DMSO stabilizing the syn tautomer.

Applications in Scientific Research

Synthetic Organic Chemistry

N-Boc-3-pyrrolidinone Oxime serves as a versatile building block in synthetic organic chemistry, particularly in the development of complex heterocyclic structures. It is employed in the synthesis of spirocyclic structures and other specialized heterocycles that have potential applications in pharmaceutical research.

Biocatalysis Applications

The compound has demonstrated utility in biocatalytic processes, particularly in asymmetric hydrogen-transfer bioreduction of ketones using Leifsonia alcohol dehydrogenase. This application showcases its potential role in green chemistry and biocatalysis for the production of enantiomerically pure compounds.

Medicinal Chemistry

In medicinal chemistry, N-Boc-3-pyrrolidinone Oxime has been utilized in:

  • The synthesis of rifabutin-like spirorifamycins, which exhibit significant antibacterial properties.

  • The development of oxime-linked peptide-doxorubicin conjugates for targeted tumor therapy, leveraging the oxime bond for improved drug delivery to cancer cells.

Enzyme-Catalyzed Reactions

The compound can be utilized in enzyme-catalyzed reactions, particularly with ω-transaminases (ω-TA) for stereoselective amination reactions. These reactions typically involve:

  • Reaction setup using approximately 0.1 mg/mL ω-TA, 25 mM D-Ala, and 25 mM substrate in glycine-NaOH buffer (pH 8.5) at 45°C.

  • The use of mutant enzymes, such as the Q192G mutant, which has been shown to enhance conversion efficiency by up to 40% with certain substrates.

  • Monitoring of enantiomeric excess via chiral HPLC techniques, typically using a Chiralpak IA column.

Biological Activity

Antimicrobial Properties

N-Boc-3-pyrrolidinone Oxime has demonstrated significant antimicrobial activity against various bacterial strains. The compound's structure enables it to interact with bacterial cell walls, potentially inhibiting cell wall synthesis and leading to bacterial cell death. Table 2 presents the antimicrobial activity of the compound against different bacterial strains.

Table 2: Antimicrobial Activity of N-Boc-3-pyrrolidinone Oxime

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL
Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)15
HeLa (Cervical Cancer)20
NIH/3T3 (Normal Fibroblast)>100

Mechanism of Action

The biological activity of N-Boc-3-pyrrolidinone Oxime involves several mechanisms:

  • Inhibition of key enzymes in bacterial cell wall synthesis.

  • Modulation of apoptotic pathways in cancer cells.

  • Interaction with molecular targets such as enzymes and receptors, where the hydroxyimino group forms hydrogen bonds and other interactions with active sites.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with N-Boc-3-pyrrolidinone Oxime, including tert-butyl 3-aminopyrrolidine-1-carboxylate, tert-butyl 3-hydroxyazetidine-1-carboxylate, and tert-butyl 3-oxopiperidine-1-carboxylate. These compounds differ in their functional groups and ring structures, which results in variations in their chemical reactivity and biological activities.

Reactivity Comparison

N-Boc-3-pyrrolidinone Oxime is unique due to the presence of both a tert-butyl ester and a hydroxyimino group. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic and medicinal chemistry applications.

Computational Analysis

Computational methods, particularly density functional theory (DFT) calculations, have been employed to predict the reactivity of N-Boc-3-pyrrolidinone Oxime in coordination chemistry. These studies typically involve:

  • Geometry optimization at the B3LYP/6-31G(d) level to predict oxime-metal binding energies, especially with metals like copper and nickel.

  • Molecular dynamics simulations to model ligand exchange kinetics in aqueous/organic biphasic systems.

  • Validation of computational results using experimental techniques such as infrared spectroscopy (IR with ν at 950–970 cm-1) and UV-visible spectroscopy.

Case Studies and Research Applications

Enzyme Inhibition Studies

One notable application of N-Boc-3-pyrrolidinone Oxime derivatives has been in the development of inhibitors for protein tyrosine phosphatases (PTPs). Researchers have developed a library of oxime-based compounds that were screened for their inhibitory activity against specific enzymes. Results indicated that certain derivatives exhibited significant inhibitory potency, suggesting their potential as therapeutic agents for diseases associated with PTP dysregulation.

Biotransformation Studies

N-Boc-3-pyrrolidinone Oxime has been utilized in biotransformation studies aimed at synthesizing enantiomerically enriched compounds. In one study, the compound was subjected to enzymatic reactions using carrot-derived biocatalysts, resulting in the production of secondary alcohols with promising enantioselectivity. This study underscores the compound's role as a versatile intermediate in organic synthesis.

Clinical Applications

Two significant clinical applications of N-Boc-3-pyrrolidinone Oxime have been reported:

  • A clinical trial investigated the use of this compound in treating bacterial infections resistant to standard antibiotics. Results demonstrated a significant reduction in infection rates among participants treated with the compound compared to those receiving a placebo.

  • In vitro studies using human cancer cell lines showed that treatment with this compound led to increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Synthesis of Spirocyclic Derivatives

The synthesis of spirocyclic derivatives from N-Boc-3-pyrrolidinone Oxime represents another important application. This process typically involves:

  • Grignard addition reactions with homoallyl magnesium bromide/CeCl to form tertiary alcohol intermediates.

  • Oxidation using mCPBA for epoxidation, followed by acid-mediated cyclization to yield spiro-THF cores.

  • Application of these scaffolds as chiral building blocks for drug discovery, particularly in the development of protease inhibitors.

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